Cas no 1881406-59-2 (Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate)

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate is a chiral hydroxy ester featuring a sterically hindered cyclohexyl group, which enhances its stability and selectivity in synthetic applications. The presence of both hydroxyl and ester functional groups makes it a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemical synthesis. Its rigid cyclohexyl backbone contributes to controlled stereochemistry, useful in asymmetric synthesis. The compound’s moderate polarity and solubility in organic solvents facilitate purification and downstream modifications. Its structural features also suggest potential utility in designing bioactive molecules, where steric and electronic properties are critical. This compound is typically handled under standard laboratory conditions, ensuring broad compatibility with synthetic workflows.
Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate structure
1881406-59-2 structure
Product Name:Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
CAS No:1881406-59-2
MF:C12H22O3
MW:214.301284313202
CID:5796129
PubChem ID:165618561
Update Time:2025-10-12

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • 1881406-59-2
    • methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
    • EN300-1843729
    • Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
    • Inchi: 1S/C12H22O3/c1-12(2)6-4-9(5-7-12)8-10(13)11(14)15-3/h9-10,13H,4-8H2,1-3H3
    • InChI Key: GKVWEFHYKXBXEY-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)CC1CCC(C)(C)CC1

Computed Properties

  • Exact Mass: 214.15689456g/mol
  • Monoisotopic Mass: 214.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.5Ų

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Additional information on Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate (CAS No. 1881406-59-2): A Comprehensive Overview

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate, identified by its CAS number 1881406-59-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The molecular structure of Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate consists of a hydroxypropanoate ester moiety linked to a bulky 4,4-dimethylcyclohexyl group, which contributes to its distinct chemical properties and reactivity.

The synthesis and characterization of this compound have been subjects of extensive study in recent years. Researchers have been particularly intrigued by its potential role in the development of novel pharmaceutical agents and biochemical intermediates. The presence of both hydroxyl and ester functional groups in the molecule makes it a versatile building block for further chemical modifications and derivatization, which could lead to the creation of more complex and functionalized compounds.

In the realm of pharmaceutical research, Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate has been explored for its potential bioactivity. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymatic pathways, making it a candidate for further investigation as a lead compound in drug discovery. The bulky cyclohexyl group not only influences the solubility and metabolic stability of the compound but also plays a crucial role in determining its interaction with biological targets.

The structural motif of Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate is reminiscent of several natural products and synthetic intermediates that have shown promising pharmacological properties. This similarity has prompted researchers to investigate its potential as a scaffold for designing new molecules with enhanced therapeutic efficacy. The hydroxyl group, in particular, offers a site for hydrogen bonding interactions, which are critical for the binding affinity of many pharmacological agents to their biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate. Molecular docking studies have revealed that this compound can interact with various protein targets, suggesting multiple potential mechanisms of action. These findings are particularly exciting as they open up new avenues for developing drugs that can modulate multiple biological pathways simultaneously.

The industrial significance of this compound cannot be overstated. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals. The demand for high-quality intermediates like Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate is expected to grow as industries continue to seek innovative solutions for their synthetic challenges.

In conclusion, Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate (CAS No. 1881406-59-2) is a compound with multifaceted applications in chemical research and pharmaceutical development. Its unique structural features and potential bioactivity make it a promising candidate for further investigation. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in the scientific community.

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